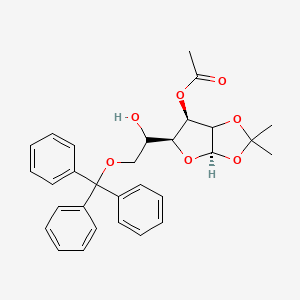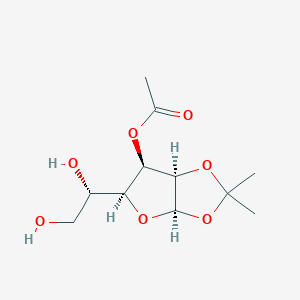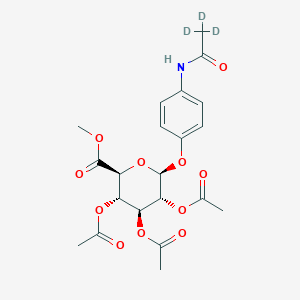
4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester involves multiple steps, including acetylation, glycosylation, and protective group manipulation. For example, the synthesis of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, which shares structural similarities, was achieved through reactions involving pentaacetyl-β-D-glucosamine and p-methoxyphenol, followed by crystallization and X-ray diffraction analysis to determine the crystal structure (Analytical Sciences: X-ray Structure Analysis Online, 2006). Such detailed synthesis pathways are crucial for understanding the molecular assembly of complex glucuronides.
Molecular Structure Analysis
The molecular structure of compounds akin to 4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester is determined using techniques like X-ray diffraction. The structure elucidation provides insights into the spatial arrangement and intermolecular interactions, such as hydrogen bonding, that influence the compound's stability and reactivity. The crystal structure analysis of related compounds reveals hexagonal space groupings and specific bond lengths, offering a deep understanding of their molecular geometry (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include glycosylation steps, enzymatic deprotection, and esterification. These processes are essential for modifying the functional groups and enhancing the molecule's utility for specific applications. For instance, chemo-enzymatic methods have been developed for the synthesis of 1-beta-O-acyl glucuronides from corresponding methyl acetyl derivatives, showcasing the chemoselectivity and efficiency of enzymes in synthesizing complex glucuronides (The Journal of Organic Chemistry, 2007).
Applications De Recherche Scientifique
Chemical Synthesis and Analytical Techniques
Synthetic Approaches : The development of synthetic methods for glucuronide derivatives, similar in structure to the compound of interest, has been explored. For example, the synthesis of retinyl beta-D-glucuronide, a water-soluble compound, through the reaction of all-trans-retinol with methyl ester derivatives, demonstrates the chemical synthesis potential of glucuronides (Barua & Olson, 1987). Similarly, the facile α-glucuronidation method using methyl tetra-O-acetyl-D-glucuronate as a glycosyl donor illustrates advanced synthetic techniques for glucuronide derivatives (Du et al., 2022).
Analytical Methodologies : The use of liquid chromatography-mass spectrometry (LC-MS) for analyzing water-soluble drug conjugates, including the detection and quantitation of acetaminophen glucuronide conjugates, underscores the importance of advanced analytical techniques in drug metabolism and environmental analysis studies (Ohta et al., 2003).
Biological and Environmental Probes
Development of Analytical Standards : Research into the syntheses of glucuronide metabolites of phenolic xenoestrogens for use as analytical standards points to the role of glucuronide derivatives in environmental and biological analyses. The methodology for the mild deprotection of peracetylated glucuronate intermediates offers a new approach to preparing such standards (Sancéau et al., 2022).
Drug Metabolite Analysis : The isolation of ester glucuronides from the urine of rabbits treated with drugs illustrates the application of glucuronide derivatives in studying drug metabolism. This research also sheds light on the metabolic pathways of drugs, highlighting the role of glucuronidation in drug excretion (Tsukamoto et al., 1964).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11/c1-10(23)22-14-6-8-15(9-7-14)32-21-19(31-13(4)26)17(30-12(3)25)16(29-11(2)24)18(33-21)20(27)28-5/h6-9,16-19,21H,1-5H3,(H,22,23)/t16-,17-,18-,19+,21+/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFRFKWGBUUPFU-MTSSNOLMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidophenyl-D3-2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester | |
CAS RN |
1260619-58-6 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260619-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)

![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/no-structure.png)
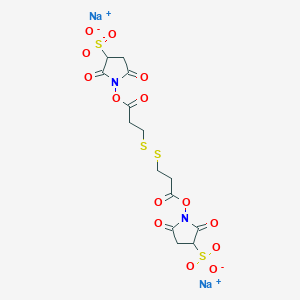
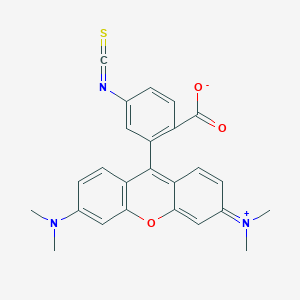
![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)
![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)
![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)
